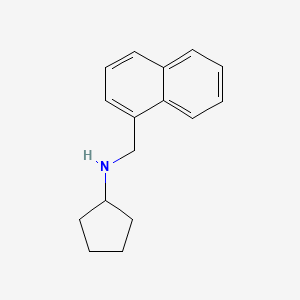

N-(naphthalen-1-ylmethyl)cyclopentanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-4-11-16-13(6-1)7-5-8-14(16)12-17-15-9-2-3-10-15/h1,4-8,11,15,17H,2-3,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOZVHFZNBLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Saturation Binding Assays:

Principle: In these experiments, the receptor preparation is incubated with increasing concentrations of a radioligand until equilibrium is reached. nih.gov This allows for the direct measurement of specific binding, which becomes saturated as all receptor sites become occupied.

Parameters Determined:

Kd (Equilibrium Dissociation Constant): This represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity for the receptor; a lower Kd signifies higher affinity. giffordbioscience.com

Bmax (Maximum Receptor Density): This is the total concentration of receptor binding sites in the preparation, typically expressed as fmol/mg of protein or sites/cell . giffordbioscience.com

Competition or Displacement Binding Assays:

Principle: These assays measure the ability of an unlabeled test compound (like an analog of N-(naphthalen-1-ylmethyl)cyclopentanamine) to compete with a fixed concentration of a radioligand for binding to the receptor. nih.gov The receptor preparation is incubated with the radioligand and a range of concentrations of the unlabeled competitor. giffordbioscience.com

Parameters Determined:

IC₅₀ (Inhibitory Concentration 50%): This is the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand.

Ki (Inhibition Constant): The IC₅₀ value is dependent on the experimental conditions (especially the radioligand concentration and its Kd). Therefore, it is often converted to the Ki value using the Cheng-Prusoff equation. The Ki represents the affinity of the unlabeled competitor for the receptor and is a more absolute measure of its potency. giffordbioscience.com

Kinetic Binding Assays:

Protein-Ligand Complex Stability from Molecular Dynamics

Following the prediction of binding modes and affinities through methods like molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the protein-ligand complex over time. MD simulations provide a dynamic view of the complex at an atomic level, offering insights into the conformational changes and the persistence of key interactions that are crucial for ligand efficacy. The stability of the complex is a critical factor, as a ligand must remain bound to its target for a sufficient duration to elicit a biological response. nih.gov

The root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions is a common metric used to evaluate the stability of the complex during the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand has found a stable binding pose within the receptor's active site. For example, in a 100 ns MD simulation of several 1,8-naphthalimide-arylsulfonyl derivatives complexed with the CAIX protein, the ligands maintained their structural integrity throughout the simulation, with negligible deviations in RMSD values. polyu.edu.hk This affirmed the stability and robustness of the ligand structures within the protein-binding site. polyu.edu.hk

Another important parameter derived from MD simulations is the root mean square fluctuation (RMSF), which measures the fluctuation of individual residues or atoms over the course of the simulation. RMSF analysis can help identify which parts of the protein are flexible and which are rigid, and how ligand binding affects the protein's dynamics. In the study of the CAIX complexes, the average RMSF values for the analogs SA2, SA4, SA5, and SA7 were 0.81 nm, 0.82 nm, 0.84 nm, and 0.81 nm, respectively. polyu.edu.hk These values provide insights into the crucial residues involved in the interactions with the ligands. polyu.edu.hk

More advanced MD-based techniques, such as Thermal Titration Molecular Dynamics (TTMD), have been developed for the qualitative estimation of protein-ligand complex stability. nih.govresearchgate.net TTMD combines a series of MD simulations performed at progressively increasing temperatures with a scoring function based on protein-ligand interaction fingerprints. nih.govresearchgate.net This method has proven successful in distinguishing between high-affinity and low-affinity compounds for various pharmaceutically relevant targets. nih.govresearchgate.net

The following interactive data table presents the average RMSD and RMSF values for selected this compound analogs in complex with the CAIX protein from a 100 ns MD simulation.

| Compound ID | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Average RMSF (nm) |

| SA2 | 0.17 | 0.08 | 0.81 |

| SA4 | 0.18 | 0.09 | 0.82 |

| SA5 | 0.19 | 0.10 | 0.84 |

| SA7 | 0.17 | 0.08 | 0.81 |

| Data derived from a study on 1,8-naphthalimide-arylsulfonyl derivatives, analogs sharing a naphthalene core. polyu.edu.hk |

Theoretical and Computational Studies of N Naphthalen 1 Ylmethyl Cyclopentanamine

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For N-(naphthalen-1-ylmethyl)cyclopentanamine, density functional theory (DFT) has emerged as a particularly useful method for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions, when compared with experimental data, can aid in spectral assignment and structural elucidation.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, enabling the analysis of molecular structure and electronic environments of atomic nuclei. nrel.govrsc.org Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) approach, often employed in conjunction with DFT functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), have demonstrated considerable accuracy in reproducing experimental chemical shifts for a wide range of organic molecules, including naphthalene (B1677914) derivatives. doaj.org

For this compound, theoretical calculations would involve the optimization of the molecule's geometry, followed by the computation of isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would be expected to show distinct signals for the protons of the naphthalene ring system, the cyclopentyl group, and the methylene (B1212753) bridge. Similarly, the ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. A hypothetical table of predicted chemical shifts, based on typical values for similar structural motifs, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene C-H | 7.2 - 8.1 | 123 - 134 |

| Naphthalene Quaternary C | - | 130 - 135 |

| Methylene (-CH₂-) | ~3.9 | ~55 |

| Cyclopentyl C-H (α to N) | ~2.8 | ~60 |

| Cyclopentyl C-H (β, γ) | 1.4 - 1.8 | 24 - 30 |

Note: These are estimated values based on analogous structures and may vary depending on the specific computational method and solvent effects.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.gov Computational methods, particularly DFT, are widely used to calculate harmonic vibrational frequencies, which can be correlated with experimental IR and Raman spectra. uit.nopsu.edu These calculations not only predict the positions of vibrational bands but also their intensities and corresponding normal modes, aiding in the detailed assignment of spectral features. sci-hub.se

A computational vibrational analysis of this compound would typically be performed at the same level of theory used for geometry optimization. The resulting predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model.

The predicted vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the naphthalene, cyclopentyl, and amine functional groups. For instance, C-H stretching vibrations of the aromatic naphthalene ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching modes of the cyclopentyl and methylene groups would appear in the 3000-2850 cm⁻¹ range. The N-H stretching vibration would be anticipated around 3400-3300 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Naphthalene) | 3100 - 3000 |

| Aliphatic C-H Stretch (Cyclopentyl, Methylene) | 3000 - 2850 |

| N-H Stretch | 3400 - 3300 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| CH₂ Scissoring | 1470 - 1440 |

| C-N Stretch | 1250 - 1020 |

Note: These are generalized frequency ranges and the precise values would be obtained from specific DFT calculations.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For reactions involving this compound, such as its synthesis via nucleophilic substitution, computational approaches can be used to map out the entire reaction pathway. researchgate.net

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states, which represent the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of transition state geometries. Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired minima.

For a hypothetical Sₙ2 reaction to form this compound from 1-(chloromethyl)naphthalene (B51744) and cyclopentanamine, transition state localization would identify the geometry where the C-Cl bond is partially broken and the C-N bond is partially formed. IRC analysis would then trace the pathway from this transition state to the reactants and products, providing a complete picture of the reaction coordinate.

By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy landscape for the reaction can be constructed. This energy profile provides crucial information about the reaction's thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers).

For the synthesis of this compound, mapping the energy landscape would reveal the activation energy required for the nucleophilic substitution to occur. It could also help in identifying any potential intermediates, such as Meisenheimer complexes in the case of aromatic nucleophilic substitution on the naphthalene ring under certain conditions. researchgate.net This information is invaluable for understanding reaction rates and for optimizing reaction conditions.

Solvent-Mediated Effects on Molecular Properties and Reactivity (Solvatochromism)

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of these solvent-solute interactions. nih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of a solvent on the electronic structure and spectroscopic properties of a solute.

For this compound, which possesses a chromophoric naphthalene group and a polar amine functionality, solvatochromic effects are expected. The polarity of the solvent can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission spectra. researchgate.netnih.gov

Computational studies using implicit solvent models can predict these solvatochromic shifts by calculating the electronic transition energies in different solvent environments. For instance, a bathochromic (red) shift in the absorption maximum might be predicted with increasing solvent polarity, indicative of a more polar excited state compared to the ground state. These theoretical predictions can provide valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states of the molecule.

Advanced Spectroscopic and Analytical Characterization of N Naphthalen 1 Ylmethyl Cyclopentanamine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule, providing unequivocal confirmation of its chemical formula. For N-(naphthalen-1-ylmethyl)cyclopentanamine, with a chemical formula of C₁₆H₁₉N, the theoretical exact mass can be calculated. This calculation is based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be utilized for confirmation in ESI-HRMS analysis. The high mass accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not widely published, the technique remains the gold standard for verifying its molecular formula in a research or quality control setting.

Table 1: Theoretical HRMS Data for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₆H₁₉N | 225.1517 |

| [M+H]⁺ | C₁₆H₂₀N⁺ | 226.1596 |

| [M+Na]⁺ | C₁₆H₁₉NNa⁺ | 248.1415 |

Note: The values in this table are theoretical and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic-level structure of a molecule in solution. Through the analysis of chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the naphthalene (B1677914), cyclopentyl, and methylene (B1212753) bridge moieties.

¹H NMR: The aromatic region would be the most complex, with seven protons on the naphthalene ring appearing as a series of multiplets between approximately 7.4 and 8.1 ppm. The proton at the C8 position is expected to be the most deshielded due to the peri-interaction with the substituent at C1. The methylene bridge protons (-CH₂-) would likely appear as a singlet or a narrowly coupled multiplet around 4.0 ppm. The methine proton on the cyclopentyl ring attached to the nitrogen would be observed further downfield than the other cyclopentyl protons, likely in the range of 3.0-3.5 ppm. The remaining methylene protons of the cyclopentyl ring would produce overlapping multiplets in the upfield region, typically between 1.5 and 2.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would show ten signals for the naphthalene ring carbons, with the quaternary carbons appearing between 130 and 135 ppm and the protonated carbons resonating between 123 and 129 ppm. The methylene bridge carbon is expected around 50-55 ppm. The methine carbon of the cyclopentyl ring attached to the nitrogen would be found in the range of 60-65 ppm, while the other four cyclopentyl carbons would appear as two distinct signals in the upfield region, between 24 and 34 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.40 - 8.10 (m) | 123.0 - 134.0 |

| -CH₂- (bridge) | ~4.0 (s) | 50.0 - 55.0 |

| Cyclopentyl-CH-N | 3.0 - 3.5 (m) | 60.0 - 65.0 |

| Cyclopentyl-CH₂ | 1.5 - 2.0 (m) | 24.0 - 34.0 |

Note: These are predicted chemical shift ranges and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the naphthalene and cyclopentyl ring systems. For instance, correlations would be observed between adjacent aromatic protons and between the protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations between the methylene bridge protons and the H8 proton of the naphthalene ring would be expected.

Solvent Effects on NMR Spectra

The choice of solvent can have a significant impact on the chemical shifts in NMR spectroscopy, particularly for protons involved in hydrogen bonding or in close proximity to polar functional groups. In the case of this compound, using a more polar or hydrogen-bond-accepting solvent (e.g., DMSO-d₆ or Methanol-d₄) compared to a non-polar solvent (e.g., CDCl₃ or Benzene-d₆) would likely cause a downfield shift of the N-H proton (if present as a secondary amine impurity or in a protonated form) and the adjacent methine and methylene protons. Aromatic solvent-induced shifts (ASIS), particularly with benzene-d₆, could be used to resolve overlapping signals in the aromatic region of the ¹H NMR spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The aromatic C-H stretching vibrations of the naphthalene ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1100-1250 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted naphthalene ring would give rise to strong bands in the 770-810 cm⁻¹ region, which are characteristic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching of the aromatic C=C bonds of the naphthalene ring would give a strong signal around 1380 cm⁻¹. The C-H stretching vibrations would also be visible.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 | ~1380 (strong) |

| C-N Stretch | 1100 - 1250 | Weak |

| Aromatic C-H Bend (out-of-plane) | 770 - 810 | Weak |

Note: These are predicted frequency ranges and the exact positions and intensities can vary.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic absorption and emission properties of this compound are dominated by the naphthalene chromophore.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands similar to those of 1-substituted naphthalenes. Typically, naphthalene exhibits two main absorption bands: a strong band (¹Bₐ) around 220 nm and a series of vibronically structured bands (¹Lₐ) between 260 and 290 nm, along with a weaker, often structured band (¹Lₑ) around 310-320 nm. The substitution at the 1-position is likely to cause a slight bathochromic (red) shift of these bands compared to unsubstituted naphthalene.

Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at one of its absorption maxima (e.g., ~280 nm), this compound is expected to exhibit a characteristic fluorescence emission spectrum with a maximum typically in the range of 320-350 nm. The fluorescence quantum yield and lifetime would be influenced by the nature of the substituent and the solvent environment. The presence of the amine group could potentially lead to quenching or shifting of the fluorescence depending on the solvent's polarity and its ability to engage in hydrogen bonding.

Table 4: Predicted Electronic Spectroscopic Data for this compound

| Technique | Predicted λ_max (nm) | Notes |

| UV-Vis Absorption | ~220, 270-290, ~315 | Characteristic of 1-substituted naphthalene chromophore. |

| Fluorescence Emission | 320 - 350 | Expected emission maximum upon excitation at ~280 nm. |

Note: The exact wavelengths can be influenced by the solvent.

Analysis of Electronic Transitions and Chromophores

The electronic absorption properties of this compound are dominated by the naphthalene moiety, which serves as the principal chromophore. The UV-Visible spectrum of naphthalene and its derivatives is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the aromatic ring system. nih.govresearchgate.netresearchgate.net

The naphthalene chromophore typically displays two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which result from transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy orbitals. researchgate.net The ¹Lₑ band is generally more intense and appears at shorter wavelengths, while the ¹Lₐ band is less intense and appears at longer wavelengths, often exhibiting a fine vibrational structure. researchgate.net

In this compound, the naphthalene ring is the key group that absorbs light. The attachment of the cyclopentylamino-methyl group at the 1-position of the naphthalene ring can cause slight shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted naphthalene, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Silyl substitution at the 1-position of naphthalene, for instance, has been shown to cause a bathochromic shift of 8-9 nm. mdpi.com Given the electron-donating nature of the amine group, a modest bathochromic shift in the absorption bands is anticipated for this compound. Naphthalene-based dyes are noted for their high quantum yield and excellent photostability due to their rigid planar structure and extensive π-electron conjugation. nih.gov

Table 5.4.1: Expected Electronic Absorption Properties of this compound

| Property | Expected Characteristic | Underlying Principle |

| Primary Chromophore | Naphthalene Ring | The conjugated π-system of the aromatic rings is responsible for UV absorption. |

| Electronic Transitions | π-π | Excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. |

| Principal Absorption Bands | ~280-320 nm (¹Lₐ) and ~220-280 nm (¹Lₑ) | Characteristic transitions of the naphthalene moiety. |

| Influence of Substituent | Potential bathochromic shift | The alkylamine group may slightly modify the energy of the electronic transitions. |

Solvatochromic Shifts and Polarity Probes

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules where the ground state and excited state have different dipole moments. Naphthalene derivatives are known to exhibit solvatochromism, making them useful as fluorescent probes for their local environment. nih.gov

For this compound, the nitrogen atom's lone pair of electrons can participate in charge transfer interactions, especially upon electronic excitation. In the excited state, there can be a redistribution of electron density, leading to an excited state with a larger dipole moment than the ground state.

In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the absorption and, more significantly, the fluorescence emission spectra as solvent polarity increases. This behavior is known as positive solvatochromism. The study of these solvatochromic shifts can provide valuable information about the electronic structure of the molecule and its interactions with its immediate surroundings. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the volatility of the compound and the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method is generally most suitable for this type of aromatic amine.

A typical setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic amine. nih.govshimadzu.com Detection is typically achieved using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly, such as 280 nm. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. For secondary amines, pre-column derivatization with reagents like 2-naphthalenesulfonyl chloride can be employed to create derivatives with strong UV absorption for enhanced detection. nih.gov

Table 5.5.1: Proposed HPLC Method Parameters for this compound

| Parameter | Suggested Condition | Rationale |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Common mobile phase for aromatic amines; acid improves peak shape. |

| Elution Mode | Isocratic or Gradient | Gradient elution is useful for separating impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV Absorbance at 280 nm | The naphthalene chromophore has strong absorbance in this region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound possesses sufficient volatility to be amenable to GC analysis. In GC-MS, the compound is first separated from other volatile components based on its boiling point and interaction with the GC column, and then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data.

The mass spectrum is generated by electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. For this compound (molar mass: 225.32 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z = 225. This odd molecular weight is consistent with the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal mass. whitman.edu

The fragmentation pattern is highly predictable. The most characteristic fragmentation would be the cleavage of the benzylic C-N bond, which is the weakest bond adjacent to the aromatic system. This cleavage results in the formation of a highly stable naphthalen-1-ylmethyl cation (a tropylium-like ion), which would give a very intense base peak at m/z 141. Other fragments would arise from the cyclopentylamine (B150401) moiety.

Table 5.5.2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |

| 225 | [M]⁺ (Molecular Ion) | [C₁₆H₁₉N]⁺ | Confirms the molecular weight of the compound. |

| 141 | [C₁₁H₉]⁺ | [C₁₀H₇CH₂]⁺ | Base Peak . Formed by benzylic cleavage; highly stable naphthylmethyl cation. |

| 84 | [C₅H₁₀N]⁺ | [C₅H₉NH]⁺ | Fragment corresponding to the cyclopentylamine portion after cleavage. |

| 56 | [C₄H₈]⁺ | [C₅H₉NH - C₂H₄]⁺ | Loss of ethylene (B1197577) from the cyclopentyl ring fragment, a common pathway for cycloalkanes. |

Advanced Separation Techniques (e.g., LC-MS/MS, HRMS)

For highly sensitive and selective analysis, particularly in complex matrices, advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are employed. sigmaaldrich.comnih.gov

LC-MS/MS would use a liquid chromatograph to separate the sample, followed by a tandem mass spectrometer for detection. Using electrospray ionization (ESI) in positive ion mode, the parent molecule would be protonated to form [M+H]⁺ (m/z 226). In the first mass analyzer, this ion would be selected. It would then be fragmented in a collision cell, and a specific product ion, such as the m/z 141 fragment, would be monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), is extremely selective and can detect the compound at very low levels. researchgate.net

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements (typically to within 5 ppm). longdom.orgchromatographyonline.com This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the chemical formula as C₁₆H₁₉N and distinguishing it from other molecules with the same nominal mass. This capability is invaluable for structural confirmation and for identifying unknown metabolites or impurities. nih.gov

Crystallography and Solid-State Characterization (if applicable to derivatives)

While specific crystallographic data for this compound is not publicly available, analysis of closely related naphthalene-containing amine derivatives provides significant insight into the potential solid-state characteristics. The study of single-crystal X-ray diffraction data reveals precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions in the crystal lattice.

For example, the crystal structure of N-(2-Thienylmethylene)naphthalen-1-amine, an imine derivative, has been determined. nih.gov In this structure, the molecule adopts a trans configuration about the C=N bond, and the naphthalene ring is significantly twisted relative to the rest of the molecule. The crystal packing is stabilized by weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring aromatic ring.

Similarly, other naphthalene derivatives often exhibit extensive π-π stacking interactions, where the planar aromatic rings of adjacent molecules align face-to-face or offset, contributing significantly to the stability of the crystal lattice. nih.gov It is highly probable that derivatives of this compound would also display these types of non-covalent interactions, influencing their melting points, solubility, and other solid-state properties.

Table 5.6.1: Representative Crystallographic Data for a Naphthalene Amine Derivative: N-(2-Thienylmethylene)naphthalen-1-amine

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁NS | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Unit Cell Dimensions | a = 10.7793 Å, b = 21.260 Å, c = 10.7244 Å | nih.gov |

| Key Structural Feature | Dihedral angle of 31.42° between thiophene (B33073) and naphthyl rings | nih.gov |

| Intermolecular Interactions | C-H···π interactions | nih.gov |

Structure Activity Relationship Sar and Molecular Interaction Studies of N Naphthalen 1 Ylmethyl Cyclopentanamine Analogs

Design Principles for N-(naphthalen-1-ylmethyl)cyclopentanamine Derivatives

The design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to optimize the compound's pharmacokinetic and pharmacodynamic properties. The core structure can be divided into three key components: the naphthalene (B1677914) moiety, the cyclopentane (B165970) ring, and the amine linker. Modifications to each of these regions can significantly impact the biological activity of the resulting analogs.

Key design strategies for creating derivatives include:

Substituent Modification on the Naphthalene Ring: Introducing various functional groups at different positions of the naphthalene ring can alter its electronic properties, lipophilicity, and steric profile. These changes can, in turn, influence the compound's ability to interact with its biological target. nih.gov

Modification of the Amine Linker: The amine group is often a critical site for interaction, potentially forming hydrogen bonds or ionic interactions with the target receptor. Substitutions on the nitrogen atom or altering the length and flexibility of the linker can modulate these interactions and influence binding affinity.

Mapping Structure-Activity Relationships within Related Scaffolds

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related naphthalene-containing compounds.

In studies of other naphthalene derivatives, the position of substituents on the naphthalene ring has been shown to be a critical determinant of biological activity. For instance, in a series of naphthalene-based compounds, the introduction of specific substituents at particular positions led to a significant enhancement of their therapeutic effects, highlighting the importance of directional interactions. nih.gov

| Interaction Type | Description | Potential Interacting Residues |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Leucine, Isoleucine, Valine |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | Various amino acid residues |

The conformational flexibility of the cyclopentane ring allows it to adapt to the shape of the binding pocket, potentially maximizing favorable interactions. The orientation of the cyclopentyl group relative to the rest of the molecule can also dictate the accessibility of other functional groups for interaction with the receptor. While direct studies on this compound are lacking, research on other cycloalkyl-containing ligands suggests that the size and conformation of the ring are critical for achieving optimal binding.

The secondary amine linker in this compound is a key functional group that can participate in crucial hydrogen bonding interactions with amino acid residues in a receptor's active site. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor.

Modification of the amine linker, such as N-alkylation or N-acylation, would alter its hydrogen bonding capacity and steric bulk. For example, converting the secondary amine to a tertiary amine by introducing a small alkyl group could potentially alter its interaction profile and, consequently, its biological activity. The length and flexibility of the linker between the naphthalene moiety and the amine are also important factors that determine the optimal positioning of these two key pharmacophoric features within the binding site.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com These studies can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex, even in the absence of experimental structural data.

The identification of these key interacting residues is a crucial step in understanding the molecular basis of action and for the rational design of more potent and selective analogs.

| Structural Moiety | Potential Interaction | Potential Interacting Amino Acid Residues |

| Naphthalene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Cyclopentane Ring | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Amine Linker | Hydrogen Bonding, Ionic Bonding | Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate |

Analysis of Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions

The molecular interactions of this compound analogs with their biological targets are governed by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The naphthalene moiety is particularly significant in mediating these interactions.

Hydrogen Bonding: The nitrogen atom in the amine group of this compound can act as a hydrogen bond acceptor, while the N-H group in secondary amine analogs can serve as a hydrogen bond donor. These interactions are crucial for the specific recognition and binding to amino acid residues within a receptor or enzyme active site. Studies on related naphthalene-containing structures have highlighted the importance of hydrogen bonding; for instance, intramolecular O—H⋯N hydrogen bonding has been observed in Schiff bases derived from 1-naphthaldehyde. nih.gov Furthermore, research on N-(8-fluoronaphthalen-1-yl)benzamide derivatives demonstrates that amide-NH···F hydrogen bonds can dictate the crystal packing, leading to a face-to-face alignment of naphthalene rings. nih.gov This indicates that hydrogen bonding involving substituents on the naphthalene ring can significantly influence the molecule's conformation and its interactions with its environment. nih.gov

π-π Stacking: The aromatic naphthalene ring system is a key contributor to binding affinity through π-π stacking interactions. benthamopenarchives.com This type of interaction occurs between the electron-rich π-orbitals of aromatic rings, such as the naphthalene core and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a biological target. nih.gov These interactions can be very strong, as seen in the co-crystal of naphthalene and octafluoronaphthalene, where π-π stacking is the most dominant intermolecular force. benthamopenarchives.com The geometry of this stacking can vary, with parallel-displaced and T-shaped (or edge-to-face) arrangements being common. In some systems, such as the 1-naphthol (B170400) dimer, π-π stacking is surprisingly preferred over hydrogen bonding, underscoring its importance in the stabilization of molecular complexes. The regulation of π-π interactions in naphthalene diimide derivatives has been shown to be a key factor in controlling their molecular assembly and properties. nih.gov

Together, these three types of interactions create a complex interplay that defines the binding affinity and specificity of this compound analogs for their respective biological targets.

Mechanistic Investigations of Enzyme Inhibition by this compound Analogs

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. For analogs of this compound, mechanistic studies focus on identifying the type of inhibition, the binding site, and the kinetic parameters that quantify the inhibitor's potency.

Competitive, Non-Competitive, and Mixed Inhibition Models

Enzyme inhibition can be broadly classified into several models based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. aatbio.com This type of inhibition can be overcome by increasing the substrate concentration. knyamed.com In this model, the inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). knyamed.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). aatbio.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. knyamed.com Consequently, non-competitive inhibition cannot be overcome by increasing substrate concentration. aatbio.com This type of inhibition decreases Vmax but does not change Km. knyamed.com Studies on hydroxynaphthalene derivatives as inhibitors of pp60(c-src) tyrosine kinase have shown them to be non-competitive with respect to ATP. nih.gov

Mixed Inhibition: This is a more complex model where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. Mixed inhibitors affect both the Km and Vmax values.

Research on analogs of related naphthalene-containing compounds has provided specific examples. For instance, certain derivatives designed as inhibitors of human equilibrative nucleoside transporters (ENTs) have been identified as irreversible and non-competitive inhibitors.

Allosteric Modulation vs. Active Site Binding

The distinction between binding at the active site versus an allosteric site is fundamental to the inhibition mechanism.

Active Site Binding: As seen in competitive inhibition, the inhibitor directly blocks the substrate from binding.

Allosteric Modulation: An inhibitor binding to an allosteric site induces a conformational change in the enzyme that affects its activity. longdom.org This is the mechanism for non-competitive and mixed inhibitors. knyamed.com Allosteric modulation allows for more nuanced regulation of enzyme activity compared to direct active site blocking. longdom.org Research has shown that some compounds can bind persistently to an allosteric site, modulating the binding of competitive ligands at the primary active site. nih.gov

Kinetic Parameters of Inhibition (e.g., Ki)

The potency of an enzyme inhibitor is quantified by kinetic parameters, most notably the inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.

Studies on various naphthalene-containing analogs have determined their inhibitory constants against different targets. For example, a naphthalene derivative designed as a 5-HT₄ receptor ligand displayed a high affinity with a Ki value of 6 nM. nih.gov Other analogs have been evaluated using the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. While not identical to Ki, IC₅₀ is a common measure of inhibitor potency. The table below presents inhibitory data for several naphthalene-containing analogs against various biological targets.

| Compound | Target | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Naphthalene Derivative (Compound 8) | 5-HT₄ Receptor | Ki | 6 | nih.gov |

| Naphthalene Derivative (Compound 8) | 5-HT₃ Receptor | Ki | 100 | nih.gov |

| Naphthalene-Chalcone Hybrid (Compound 2j) | VEGFR-2 | IC₅₀ | 98 | acs.org |

| Naphthalene trans-Stilbene (Compound 5c) | Tubulin Polymerization | Inhibits at <200 nM | nih.gov | |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca²⁺ current | IC₅₀ | 800 | researchgate.net |

Receptor Binding Studies and Ligand Affinity Evaluation (Mechanistic Focus)

Evaluating the binding affinity of this compound analogs to their target receptors is a cornerstone of understanding their pharmacological activity. Radioligand binding assays are a powerful and widely used tool for this purpose, providing quantitative data on ligand-receptor interactions. nih.govnih.gov

Radioligand Binding Assays for Receptor Affinity (Methods and Principles)

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness. researchgate.net The fundamental principle involves using a ligand that has been labeled with a radioisotope (a radioligand) to quantify its binding to a receptor preparation, which can be derived from tissue homogenates, cultured cells, or purified receptor proteins. nih.govwikipedia.org There are three main types of radioligand binding assays. nih.govgiffordbioscience.com

Applications and Future Directions in Chemical Sciences

N-(naphthalen-1-ylmethyl)cyclopentanamine as a Synthetic Building Block

This compound is recognized as a versatile small molecule scaffold in chemical synthesis. biosynth.com A synthetic building block, or scaffold, is a readily available molecule that provides a core structure upon which a variety of chemical modifications can be made. This allows for the systematic development of new and more complex molecules. The utility of this compound in this role stems from its distinct chemical functionalities: the reactive secondary amine and the modifiable naphthalene (B1677914) ring system.

The secondary amine group serves as a key reaction site for a multitude of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the attachment of a wide array of functional groups. This versatility enables chemists to systematically alter the steric and electronic properties of derivatives. The naphthalene ring, while generally stable, can also be functionalized through electrophilic aromatic substitution reactions, providing additional points for molecular elaboration.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov The core principle involves the systematic combination of a limited number of building blocks in various combinations to generate a vast array of final products.

The structure of this compound is well-suited for this purpose. It can be utilized as a central scaffold where the cyclopentylamine (B150401) and naphthalene moieties serve as anchor points for diversification. For instance, a library of amide derivatives could be generated by reacting the secondary amine with a collection of different carboxylic acids. Similarly, variations on the naphthalene ring could be introduced prior to or after its coupling with the cyclopentylamine unit. This systematic approach allows for the efficient exploration of a defined chemical space to identify molecules with desired properties, such as high binding affinity to a biological target. The naphthalene scaffold itself is a prominent feature in many FDA-approved drugs, highlighting its importance as a building block in drug discovery. nih.gov

| Library Synthesis Approach | Reactive Site Utilized | Potential Diversity Elements |

| Parallel Amide Synthesis | Secondary Amine (N-H) | Various Carboxylic Acids (R-COOH) |

| Reductive Amination | Naphthalene Aldehyde Precursor | Various Amines (including cyclopentylamine) |

| Naphthalene Ring Functionalization | Aromatic C-H bonds | Electrophiles (e.g., halogens, nitro groups) |

| N-Arylation/Alkylation | Secondary Amine (N-H) | Aryl Halides, Alkyl Halides |

Precursor for Advanced Organic Materials

The naphthalene unit is a well-known chromophore, meaning it can absorb and emit light. This property makes naphthalene derivatives attractive precursors for advanced organic materials with applications in electronics and photonics. mdpi.com Naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. mdpi.com

By incorporating this compound into larger polymeric or macromolecular structures, it is possible to impart specific photophysical properties to the resulting material. The cyclopentylamine group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or other materials. The specific electronic properties of the naphthalene ring can be fine-tuned through substitution, potentially altering the emission color or quantum yield of the final material.

Potential in Agrochemical Development (Mechanistic Basis)

While direct studies on the agrochemical applications of this compound are not prominent in the literature, the broader class of naphthalene derivatives has shown significant potential in this area. nih.gov Many commercial agrochemicals are based on phenolic and heterocyclic structures, and the introduction of naphthalene moieties has been a successful strategy in the development of new pesticidal agents. nih.gov For example, derivatives of 1-chloromethyl naphthalene have been synthesized and evaluated for their antifungal activity, showing moderate effectiveness.

The mechanistic basis for the potential agrochemical activity of naphthalene derivatives often relates to their ability to interfere with essential biological processes in pests or fungi. The lipophilic (fat-soluble) nature of the naphthalene ring allows these molecules to penetrate the cell membranes of target organisms. Once inside, they can interact with various cellular components. For instance, some naphthalene-containing compounds are known to act as ryanodine (B192298) receptor (RyR) modulators, which disrupts calcium ion channels in insects, leading to paralysis and death. nih.gov The antifungal drug Terbinafine, a synthetic allylamine (B125299) derivative, contains a naphthalene methylamine (B109427) core structure and functions by inhibiting the enzyme squalene (B77637) epoxidase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. google.com Given that this compound shares a structural fragment with such compounds, it represents a viable scaffold for the synthesis and screening of new potential agrochemicals.

Role in Chemical Probe Design for Target Identification

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The naphthalene scaffold is frequently employed in the design of such probes due to its favorable photophysical properties and its ability to be chemically modified. mdpi.comnih.gov

Photocatalytic Approaches to Target Identification

Photocatalytic methods for target identification often involve probes that can be activated by light to form a reactive species, which then covalently binds to nearby proteins. While specific applications of this compound in this context are not documented, its naphthalene core is a suitable chromophore for such applications. A probe designed from this scaffold could potentially be modified with a photoactivatable group. Upon irradiation with a specific wavelength of light, the probe would become activated only in close proximity to its binding target, leading to covalent labeling and subsequent identification of the target protein through techniques like mass spectrometry.

Affinity-Based Probes

Affinity-based probes are designed to bind non-covalently but with high affinity and selectivity to a specific target protein. researchgate.net These probes often incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to allow for detection and isolation of the target protein.

This compound can serve as the core recognition element of an affinity-based probe. The secondary amine provides a straightforward point of attachment for a linker connected to a reporter tag. The naphthalene and cyclopentyl groups would be responsible for the specific binding interactions with the target protein. The goal would be to develop a probe where the core scaffold has a high affinity for a protein of interest. Once the probe is bound to its target, the reporter tag can be used to visualize the protein's location within a cell (fluorescence) or to pull the protein out of a complex mixture for identification (biotin-streptavidin affinity chromatography). The modular nature of synthesizing derivatives from this scaffold allows for the systematic optimization of binding affinity and selectivity. nih.gov

Development of Novel Catalytic Ligands incorporating Naphthalene-Cyclopentanamine Motifs

The development of novel catalytic ligands is a cornerstone of modern synthetic chemistry, enabling the efficient and selective synthesis of complex molecules. The structural motif combining a bulky, rigid naphthalene group with a flexible cyclopentanamine unit presents a promising scaffold for the design of new ligands, particularly in asymmetric catalysis. While specific studies on this compound as a catalytic ligand are not extensively documented, the principles of ligand design and the known catalytic activity of related naphthalene-based amine ligands provide a strong basis for their potential.

The core utility of such a motif lies in the creation of a well-defined chiral environment around a metal center. The naphthalene group acts as a sterically demanding component that can influence the spatial arrangement of substrates approaching the catalytic site, thereby controlling stereoselectivity. The amine functionality, in this case, a secondary amine, serves as a coordination site for a variety of transition metals, such as palladium, rhodium, and iridium, which are commonly used in catalytic transformations.

Research into ligands with similar structural features, such as those based on binaphthyl scaffolds, has demonstrated their efficacy in a range of enantioselective reactions. nih.govacs.org These ligands often rely on atropoisomeric chirality, a feature that could be mimicked or complemented by the point chirality introduced by a substituted cyclopentanamine ring. The combination of the rigid naphthalene backbone with the conformational flexibility of the cyclopentyl group could allow for fine-tuning of the ligand's steric and electronic properties.

The potential applications for ligands incorporating naphthalene-cyclopentanamine motifs are broad and could include key transformations such as:

Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective reduction of prochiral ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively.

C-H Activation/Functionalization: The development of enantioselective C-H activation reactions is a major goal in organic synthesis. nih.gov Ligands that can effectively control the stereochemistry of these transformations are in high demand.

Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a fundamental tool in organic chemistry. Chiral ligands can be employed to achieve enantioselective variants of these reactions.

The modular nature of the this compound structure allows for systematic modification to optimize catalytic performance. For instance, the introduction of substituents on either the naphthalene ring or the cyclopentyl group could modulate the ligand's electronic properties and steric bulk, leading to improved reactivity and selectivity.

Advanced Analytical Methodologies for Complex Matrices Containing this compound

The detection and quantification of specific chemical compounds in complex matrices, such as environmental samples, biological fluids, or industrial process streams, require the development of sensitive and selective analytical methodologies. For a compound like this compound, which contains a primary or secondary amine group and a chromophore (the naphthalene ring), a common strategy involves derivatization followed by chromatographic separation and sensitive detection.

A prevalent approach for the analysis of primary and secondary amines is pre-column derivatization to introduce a fluorescent tag. nih.gov Naphthalene-2,3-dicarboxaldehyde (NDA) is a widely used fluorogenic reagent that reacts with primary amines in the presence of a nucleophile (like cyanide) to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov This derivatization step significantly enhances the sensitivity of detection, allowing for the analysis of trace amounts of the amine.

The resulting fluorescent derivatives can then be separated and quantified using high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.gov These techniques offer high-resolution separation of analytes from complex mixtures.

Table 1: Comparison of Analytical Techniques for Amine Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC with Fluorescence Detection | Separation based on partitioning between a stationary and mobile phase. Detection of fluorescent derivatives. | High sensitivity and selectivity, robust and widely available. | Requires derivatization, can be time-consuming. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to HPLC, matrix effects can be significant. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent separation for volatile and thermally stable compounds. | May require derivatization to increase volatility, not suitable for non-volatile compounds. |

| GC-Mass Spectrometry (GC/MS) | Combines the separation power of GC with the identification capabilities of MS. | Provides structural information for confident identification. | Similar limitations to GC, higher instrumentation cost. |

Recent advancements in analytical methodologies have focused on improving the stability and reproducibility of the derivatization reaction. For instance, optimizing the reaction solvent by substituting acetonitrile (B52724) with dimethyl sulfoxide (B87167) has been shown to enhance fluorescence stability and reaction speed for NDA-amine derivatives. nih.gov Furthermore, the use of complexation reagents like β-cyclodextrin can mitigate fluorescence quenching, particularly for more hydrophobic analytes. nih.gov

For the analysis of amines in environmental wastewater, methods such as gas chromatography with a nitrogen-phosphorous specific detector are also employed, often involving a liquid-liquid extraction step to isolate the analytes from the sample matrix. epa.gov

Future Research Avenues and Challenges for the Compound Class

The class of compounds characterized by the naphthalene-amine motif, including this compound, holds considerable potential for future research and application, though not without its challenges. The unique combination of the rigid, aromatic naphthalene core and a flexible, potentially chiral amine side chain offers a versatile platform for the development of new functional molecules.

Future Research Avenues:

Expansion of the Catalytic Ligand Toolbox: A primary avenue for future research is the systematic synthesis and screening of a library of this compound derivatives as ligands for asymmetric catalysis. chiralpedia.com This would involve varying the substitution patterns on both the naphthalene and cyclopentane (B165970) rings to create a diverse set of ligands with tunable steric and electronic properties. High-throughput screening methods could then be employed to rapidly identify promising candidates for specific catalytic transformations. chiralpedia.com

Development of Novel Materials: The naphthalene moiety is a well-known building block for organic electronic materials. nih.gov The incorporation of amine functionalities could lead to new materials with interesting optical, electronic, and self-assembly properties. Research could explore the synthesis of polymers and supramolecular structures based on this compound class for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Bioactive Compound Discovery: Naphthalene and amine structures are present in many biologically active molecules. nih.govresearchgate.net Future research could focus on the synthesis and biological evaluation of derivatives of this compound for potential applications in medicinal chemistry. For example, their ability to interact with biological targets such as enzymes or DNA could be investigated.

Challenges:

Stereoselective Synthesis: A significant challenge lies in the development of efficient and highly stereoselective synthetic routes to chiral derivatives of this compound. Access to enantiomerically pure forms of these compounds is crucial for their application in asymmetric catalysis and as chiral drugs.

Understanding Structure-Activity Relationships: Establishing clear relationships between the molecular structure of these compounds and their performance in catalytic or biological systems will require a combination of experimental and computational studies. A deeper understanding of these relationships is essential for the rational design of new and improved derivatives.

Scalability and Cost-Effectiveness: For any practical application, the synthesis of these compounds must be scalable and cost-effective. Developing synthetic routes that utilize readily available starting materials and minimize the number of steps will be a key challenge for their commercial viability.

Toxicity and Environmental Impact: As with any new class of chemical compounds, a thorough evaluation of their potential toxicity and environmental impact is necessary. This will be particularly important for applications in pharmaceuticals and large-scale industrial processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(naphthalen-1-ylmethyl)cyclopentanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using cyclopentanamine and naphthalen-1-ylmethanal (or its precursor). Key steps include:

- Substrate Preparation : Generate naphthalen-1-ylmethanol derivatives (e.g., oxidation to aldehyde if required) .

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst in methanol/THF under reflux. Monitor pH (6-7) to favor imine formation .

- Optimization : Adjust molar ratios (1:1.2 amine:aldehyde), temperature (50–70°C), and reaction time (12–24 hr). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (60–80%) are achievable by iterative solvent and catalyst screening .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm connectivity. Key signals: aromatic protons (δ 7.2–8.3 ppm for naphthyl), cyclopentyl CH2 (δ 1.5–2.1 ppm), and methylene bridge (δ 3.8–4.2 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Physicochemical Properties : Determine LogP (predicted ~3.34) via HPLC, boiling point (~303°C), and density (~1.0 g/cm³) using standard techniques .

Q. What are the primary toxicity concerns for this compound, and how should handling protocols be designed?

- Methodological Answer :

- Toxicological Screening : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation routes) in rodent models. Monitor hepatic/renal effects and hematological parameters (e.g., ALT, creatinine) .

- Safety Protocols : Use PPE (gloves, goggles), fume hoods for synthesis, and store at 0–6°C to minimize degradation. Toxicity data for structurally similar amines (e.g., naphthylmethyl derivatives) suggest potential irritancy; prioritize waste neutralization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation strategies are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., ion channels, enzymes). For example, cyclopentylamine derivatives show affinity for Cav1.3 calcium channels; validate via electrophysiology .

- QSAR Modeling : Train models with descriptors like polar surface area (PSA), LogP, and H-bond donors/acceptors. Cross-validate against experimental IC50 data from analogs (e.g., SARS-CoV-2 inhibitors with naphthyl groups) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer :

- Yield Discrepancies : Replicate protocols with strict anhydrous conditions (e.g., molecular sieves for aldehyde stabilization) and quantify intermediates via HPLC. Contamination by Schiff base intermediates may explain variability; use TLC monitoring .

- Biological Data Conflicts : Perform dose-response assays (e.g., MTT for cytotoxicity) with standardized cell lines (HEK293, HepG2). Control for stereochemistry: chiral centers in cyclopentylamine impact activity; confirm enantiopurity via chiral HPLC .

Q. How can crystallographic studies elucidate the conformational flexibility of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXT for structure solution and SHELXL for refinement. Analyze torsion angles (naphthyl-C-C-N-cyclopentyl) to map rotational barriers .

- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized structures. Conformational energy minima correlate with biological activity (e.g., ligand-receptor docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.